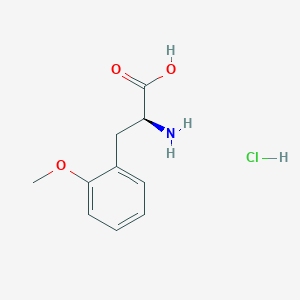
2-methoxy-L-phenylalanine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-L-phenylalanine hydrochloride is a chemical compound with the empirical formula C10H13NO3 · HCl and a molecular weight of 231.68. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a methoxy group attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-L-phenylalanine hydrochloride typically involves the methoxylation of L-phenylalanine. One common method includes the reaction of L-phenylalanine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to introduce the methoxy group. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels suitable for research and application purposes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-L-phenylalanine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acid, while reduction could produce methoxybenzylamine .
Applications De Recherche Scientifique
2-Methoxy-L-phenylalanine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 2-methoxy-L-phenylalanine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes involved in amino acid metabolism, influencing the production of neurotransmitters and other biologically active compounds. The methoxy group can also affect the compound’s binding affinity and specificity for certain receptors or enzymes .
Comparaison Avec Des Composés Similaires
L-Phenylalanine: The parent compound without the methoxy group.
L-Phenylalanine methyl ester hydrochloride: A derivative with a methyl ester group.
L-Phenylalanine ethyl ester hydrochloride: A derivative with an ethyl ester group.
Uniqueness: 2-Methoxy-L-phenylalanine hydrochloride is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and biological activity compared to other phenylalanine derivatives. This modification can enhance its solubility, stability, and reactivity, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(2-methoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13;/h2-5,8H,6,11H2,1H3,(H,12,13);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHGDFXDMWTPCM-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
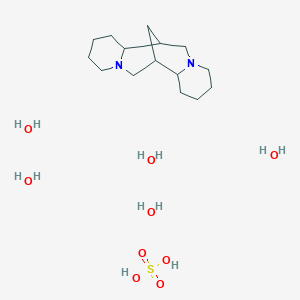
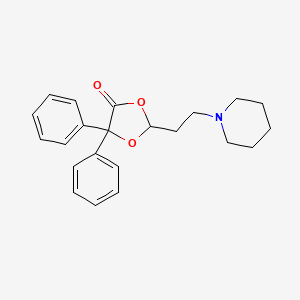
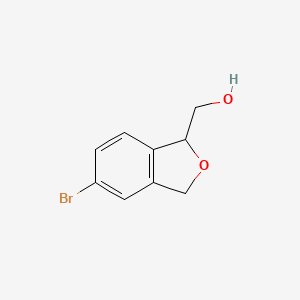
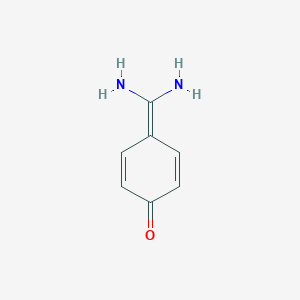
![[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12R,13Z,15Z,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B7979448.png)
![ethyl (4R)-2-amino-6-bromo-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate](/img/structure/B7979453.png)
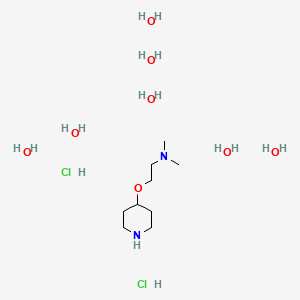
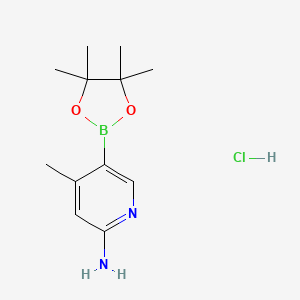
![4-[2-(Pyridin-4-yl)ethenyl]phenol](/img/structure/B7979473.png)
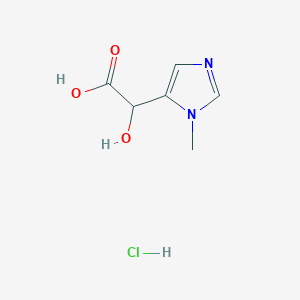
![(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B7979486.png)
![2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B7979494.png)
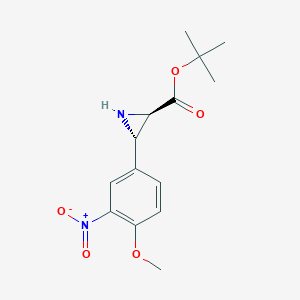
![(1S,5S,7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.0,1,5]decane-3,3-dione](/img/structure/B7979526.png)
